molecular formula C17H19NO3 B5596024 N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide

N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B5596024
M. Wt: 285.34 g/mol
InChI Key: KXDIUTKZFYMKDM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide is an organic compound characterized by the presence of both ethoxy and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 2-ethoxyaniline with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-ethoxyaniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 4-methoxyphenylacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of ethoxy and methoxy groups can influence the compound’s binding affinity and specificity for its targets. Additionally, the compound’s ability to undergo various chemical reactions can be leveraged to modify its activity and optimize its therapeutic potential.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)acetamide: Similar structure but with ethoxy groups on both phenyl rings.

    N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a chlorine atom instead of an ethoxy group.

The uniqueness of this compound lies in the specific combination of ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-21-16-7-5-4-6-15(16)18-17(19)12-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDIUTKZFYMKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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